molecular formula C18H20N2O5 B5023473 3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide

3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B5023473
M. Wt: 344.4 g/mol
InChI Key: SLQNWAIBRIIDKN-UHFFFAOYSA-N
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Description

3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, is characterized by the presence of diethoxy groups at the 3 and 5 positions of the benzene ring, a nitro group at the 2 position, and a methyl group at the 4 position of the phenyl ring.

Properties

IUPAC Name

3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-4-24-14-9-13(10-15(11-14)25-5-2)18(21)19-16-7-6-12(3)8-17(16)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQNWAIBRIIDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 4-methylphenylamine, undergoes nitration to introduce the nitro group at the 2 position.

    Esterification: The nitrated product is then subjected to esterification with diethoxybenzoyl chloride to form the desired benzamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, followed by purification using industrial-scale chromatography or crystallization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 3,5-diethoxy-N-(4-methyl-2-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 3,5-diethoxy-N-(4-carboxy-2-nitrophenyl)benzamide.

Scientific Research Applications

3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s antioxidant properties may result from its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diethoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the presence of both diethoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

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